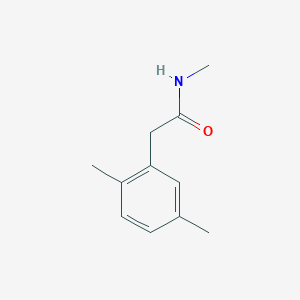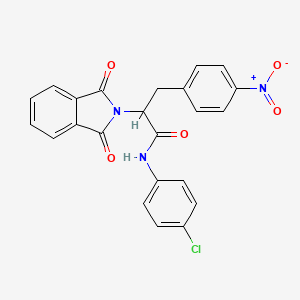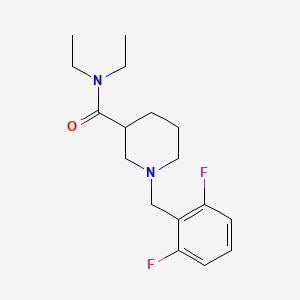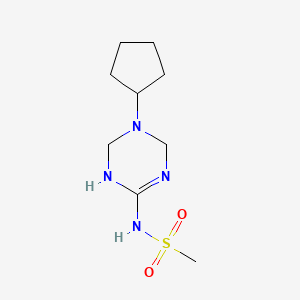![molecular formula C14H20N2O3S B6048252 isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6048252.png)
isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate is not fully understood. However, studies have shown that it inhibits the growth of microorganisms by disrupting their cell membranes and inhibiting DNA synthesis. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various microorganisms, including bacteria, fungi, and yeasts. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In cancer cells, it has been shown to induce apoptosis by activating the mitochondrial pathway. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has several advantages for lab experiments. It is easy to synthesize and has been shown to have high yields. It has also been shown to have potent antimicrobial and antifungal properties, making it a useful tool for studying the effects of antimicrobial agents. However, its limitations include its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate. One direction is to further study its potential applications in medicine, agriculture, and material science. In medicine, further studies are needed to fully understand its potential use in cancer treatment and its anti-inflammatory properties. In agriculture, further studies are needed to determine its efficacy as a pesticide. In material science, further studies are needed to determine its potential use in the synthesis of new materials. Another direction is to study its toxicity and potential side effects to determine its safety for use in various applications.
Méthodes De Synthèse
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has been synthesized using different methods, including the reaction of 2-chloro-4,6-dimethyl-5-pyrimidinecarbaldehyde with allylthiol in the presence of a base, followed by the reaction with isobutyl chloroacetate. Another method involves the reaction of 2-(allylthio)-4,6-dimethyl-5-pyrimidinecarbaldehyde with isobutyl chloroacetate in the presence of a base. These methods have been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
Isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the synthesis of new materials.
Propriétés
IUPAC Name |
2-methylpropyl 2-(4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-5-6-20-14-15-10(4)11(13(18)16-14)7-12(17)19-8-9(2)3/h5,9H,1,6-8H2,2-4H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWERTGHDYUDGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC=C)CC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-4-phenyl-2-butenoic acid](/img/structure/B6048171.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6048178.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B6048188.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B6048191.png)
![6-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6048197.png)

![N-benzyl-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B6048217.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)

![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6048286.png)